FR-188582

COX-2 inhibition enzyme assay IC50 comparison

FR-188582 (CAS 189699-82-9) is a diaryl pyrazole COX-2 inhibitor for inflammation research. Unlike non-selective NSAIDs, it spares gastric mucosa at efficacious doses. • IC50: 17 nM (COX-2); >6000-fold selectivity over COX-1 - exceeds celecoxib (~375-fold) and rofecoxib (~1000-fold). • In vivo: ED50 0.074 mg/kg p.o. in rat adjuvant arthritis - 3× more potent than indomethacin (ED50 0.24 mg/kg). • No gastric lesions at doses up to 32 mg/kg p.o. Supplied with CoA and analytical documentation. For R&D use only.

Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8 g/mol
CAS No. 189699-82-9
Cat. No. B1674015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR-188582
CAS189699-82-9
SynonymsFR-188582;  FR 188582;  FR188582.
Molecular FormulaC16H13ClN2O2S
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)Cl
InChIInChI=1S/C16H13ClN2O2S/c1-22(20,21)14-9-7-12(8-10-14)15-11-16(17)18-19(15)13-5-3-2-4-6-13/h2-11H,1H3
InChIKeyYKHNOHGHDAQJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FR-188582: Selective COX-2 Inhibitor for Inflammation Research


1H-Pyrazole, 3-chloro-5-(4-(methylsulfonyl)phenyl)-1-phenyl- (CAS 189699-82-9), also designated FR-188582, is a diaryl pyrazole derivative that functions as a potent, highly selective inhibitor of cyclooxygenase-2 (COX-2). In a recombinant human COX enzyme assay, it inhibits COX-2 with an IC50 of 0.017 µM (17 nM) and exhibits over 6000-fold selectivity for COX-2 over COX-1 [1]. The compound is synthesized via a patented route involving cyclization, dehydrogenation, diazotization/chlorination, and final oxidation to the sulfone [2]. Unlike non-selective NSAIDs, FR-188582 does not induce gastric lesions in rats at doses up to 32 mg/kg p.o., a feature attributed to its COX-2 selectivity [1].

Why FR-188582 Cannot Be Substituted


Diaryl pyrazole COX-2 inhibitors share a core scaffold but exhibit marked differences in potency, isoform selectivity, and ulcerogenic potential due to subtle variations in substituents. For instance, the 3-chloro and 4-methylsulfonyl groups in FR-188582 confer a unique combination of high affinity for COX-2 and minimal COX-1 interaction. As demonstrated by direct comparative studies, FR-188582 is approximately 2.4-fold more potent against COX-2 than celecoxib (17 nM vs. 40–60 nM) [1] [2], and its >6000-fold selectivity exceeds that of both celecoxib (~375–405-fold) [2] and rofecoxib (~1000-fold) [3]. In vivo, FR-188582 is threefold more efficacious than indomethacin in rat adjuvant arthritis and, crucially, does not cause the gastric lesions observed with indomethacin [1]. These quantitative differences mean that substituting FR-188582 with a structurally similar analog will not reproduce the same experimental outcome, making compound-specific procurement essential.

Quantitative Evidence vs. COX-2 Comparators


COX-2 Inhibitory Potency Advantage

FR-188582 exhibits an IC50 of 17 nM against recombinant human COX-2, as reported in the primary literature [1]. In cross-study comparison, this potency is superior to that of celecoxib, which displays IC50 values of 40–60 nM in recombinant enzyme assays [2] [3], and is comparable to or exceeds that of rofecoxib (18–26 nM) [4]. The 2.4-fold lower IC50 relative to celecoxib translates to higher COX-2 occupancy at lower compound concentrations.

COX-2 inhibition enzyme assay IC50 comparison

COX-2 Selectivity Advantage

The selectivity of FR-188582 for COX-2 over COX-1 exceeds 6000-fold, as measured by inhibition of PGE2 formation in recombinant human enzyme assays [1]. This is substantially greater than the selectivity indices reported for celecoxib (375–405-fold) [2] and rofecoxib (~1000-fold) [3]. The >6000-fold selectivity margin ensures that FR-188582 will not inhibit COX-1 at concentrations that fully suppress COX-2 activity, a critical requirement for experiments aimed at dissecting COX-2-dependent pathways without confounding COX-1 inhibition.

COX-2 selectivity isoform specificity COX-1 sparing

In Vivo Efficacy in Adjuvant Arthritis

In a direct head-to-head study using a rat adjuvant arthritis model, oral administration of FR-188582 (0.01–3.2 mg/kg) dose-dependently reversed paw edema. The anti-inflammatory effect of FR-188582 was threefold more potent than that of indomethacin, as quantified by ED50 values of 0.074 mg/kg (adjuvant-injected paw) and 0.063 mg/kg (uninjected paw) for FR-188582, compared to 0.24 mg/kg and 0.20 mg/kg, respectively, for indomethacin [1]. This enhanced efficacy was accompanied by suppression of PGE2, but not LTB4, in arthritic paw tissue [1].

adjuvant arthritis in vivo efficacy ED50 comparison

Gastric Safety Profile

In the same head-to-head study, FR-188582 demonstrated a markedly improved gastrointestinal safety profile. Unlike indomethacin, which induces visible gastric lesions at therapeutic doses, FR-188582 did not cause any visible gastric lesions in rats at oral doses up to 32 mg/kg [1]. Furthermore, FR-188582 did not suppress gastric mucosal PGE2 or 6-keto PGF1α levels, confirming the absence of COX-1 inhibition in the stomach [1]. This safety advantage is directly attributable to the compound's >6000-fold COX-2 selectivity.

gastric safety ulcerogenic potential COX-1 sparing

Synthetic Route and Patent Coverage

A fully disclosed synthetic route for FR-188582 is provided in patent literature, enabling independent verification of compound identity and facilitating sourcing of custom-synthesized material [1]. The route involves cyclization of phenylhydrazine with 3-[4-(methylsulfanyl)phenyl]acrylonitrile, MnO₂ dehydrogenation, Sandmeyer chlorination with Cu₂Cl₂, and MCPBA oxidation to the sulfone [1]. In contrast, many commercial COX-2 inhibitor analogs lack publicly available synthetic protocols, complicating structure confirmation and scale-up.

synthetic route patent chemical synthesis

Optimal Research Applications


Rheumatoid Arthritis Models

FR-188582 is ideally suited for rat adjuvant arthritis studies that demand both robust anti-inflammatory activity and an uncompromised gastric safety profile. The compound provides threefold greater potency than indomethacin (ED50 0.074 vs. 0.24 mg/kg) while completely sparing gastric mucosa at doses up to 32 mg/kg p.o. [1]. This enables chronic dosing regimens without the confounding gastric lesions that complicate interpretation of inflammation readouts.

COX-2 Selective Enzyme Assays

For biochemical or cell-based assays designed to isolate COX-2-dependent prostaglandin synthesis, FR-188582's >6000-fold selectivity over COX-1 [1] ensures that any observed inhibition is not due to inadvertent COX-1 blockade. This selectivity margin substantially exceeds that of celecoxib (~375-fold) [3] and rofecoxib (~1000-fold) [4], making FR-188582 the preferred tool compound for mechanistic studies where COX-2 specificity is paramount.

Medicinal Chemistry Campaigns

The fully disclosed synthetic route and patent literature [2] provide medicinal chemists with a reliable reference standard and a known synthetic pathway. FR-188582 can serve as a positive control for SAR studies or as a starting scaffold for derivative synthesis, with the assurance that its structure and biological profile are well-documented and reproducible.

COX-1 vs. COX-2 Pharmacology Studies

When designing experiments to dissect the relative contributions of COX-1 and COX-2 to pain, inflammation, or gastrointestinal homeostasis, FR-188582 serves as a gold-standard COX-2-selective probe. Its combination of high potency (IC50 17 nM) and exceptional selectivity [1] allows for clear separation of COX-2 effects from those mediated by COX-1, a distinction that is less pronounced with less selective comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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